4-(2-Decanoylcarbohydrazonoyl)phenyl benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Decanoylcarbohydrazonoyl)phenyl benzoate typically involves the reaction of decanoyl chloride with carbohydrazide, followed by the reaction with 4-hydroxybenzoic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process may require catalysts like pyridine or triethylamine to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Decanoylcarbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialized polymers and materials with unique physical properties.
Mechanism of Action
The mechanism of action of 4-(2-Decanoylcarbohydrazonoyl)phenyl benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Dodecanoylcarbohydrazonoyl)phenyl benzoate
- 4-(2-Decanoylcarbohydrazonoyl)-2-ethoxyphenyl benzoate
- 4-(2-Decanoylcarbohydrazonoyl)-2-methoxyphenyl benzoate
- 4-(2-Decanoylcarbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
4-(2-Decanoylcarbohydrazonoyl)phenyl benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its long aliphatic chain and carbohydrazonoyl group contribute to its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets in a specific manner .
Properties
CAS No. |
303086-68-2 |
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Molecular Formula |
C24H30N2O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[4-[(E)-(decanoylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H30N2O3/c1-2-3-4-5-6-7-11-14-23(27)26-25-19-20-15-17-22(18-16-20)29-24(28)21-12-9-8-10-13-21/h8-10,12-13,15-19H,2-7,11,14H2,1H3,(H,26,27)/b25-19+ |
InChI Key |
WQCHJCDLOWCWLA-NCELDCMTSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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